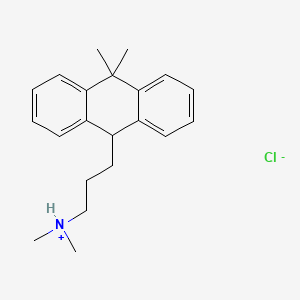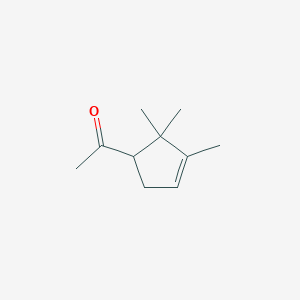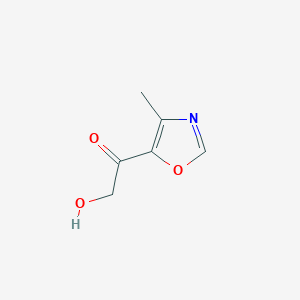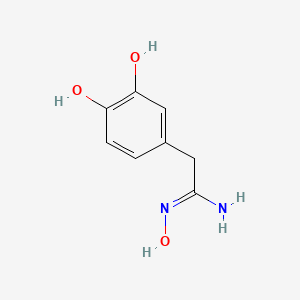
Urea, 1-(1-adamantyl)-3-((p-(2-(3,4-dihydro-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)phenyl)sulfonyl)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(1-adamantyl)-3-((p-(2-(3,4-dihydro-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)phenyl)sulfonyl)-, sodium salt is a complex organic compound It is characterized by the presence of an adamantyl group, a sulfonyl group, and a sodium salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the adamantyl group, the attachment of the sulfonyl group, and the final conversion to the sodium salt. Common reagents and conditions used in these reactions include:
Formation of Adamantyl Group: This step may involve the use of adamantane and suitable catalysts.
Attachment of Sulfonyl Group: Sulfonylation reactions often require reagents such as sulfonyl chlorides and bases.
Conversion to Sodium Salt: The final step may involve neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different products.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halides and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Urea Derivatives: Compounds with similar urea structures but different substituents.
Sulfonyl Compounds: Compounds containing sulfonyl groups with varying functional groups.
Adamantyl Compounds: Compounds featuring the adamantyl group with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
34723-64-3 |
|---|---|
Fórmula molecular |
C30H35N3NaO5S+ |
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
sodium;1-(1-adamantyl)-3-[4-[2-(4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylurea |
InChI |
InChI=1S/C30H35N3O5S.Na/c1-29(2)25-6-4-3-5-24(25)26(34)33(27(29)35)12-11-19-7-9-23(10-8-19)39(37,38)32-28(36)31-30-16-20-13-21(17-30)15-22(14-20)18-30;/h3-10,20-22H,11-18H2,1-2H3,(H2,31,32,36);/q;+1 |
Clave InChI |
SQOLYFZQJMNLIB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC45CC6CC(C4)CC(C6)C5)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)






